Cas no 899953-29-8 (N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine)

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine is a specialized heterocyclic compound featuring a pyridazine core functionalized with a diethylamino group and a piperazine moiety linked to a 4-nitrobenzenesulfonyl substituent. This structure imparts unique reactivity and potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate in the synthesis of bioactive molecules. The presence of the nitrobenzenesulfonyl group enhances electrophilic character, facilitating further derivatization, while the piperazine ring contributes to solubility and binding affinity. Its well-defined molecular architecture makes it suitable for structure-activity relationship studies, particularly in the development of enzyme inhibitors or receptor modulators. The compound's purity and stability under standard conditions ensure reliable performance in synthetic applications.
N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine structure
899953-29-8 structure
Product name:N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine
CAS No:899953-29-8
MF:C18H24N6O4S
Molecular Weight:420.485961914063
CID:5500038

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine 化学的及び物理的性質

名前と識別子

    • N,N-diethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
    • N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine
    • インチ: 1S/C18H24N6O4S/c1-3-21(4-2)17-9-10-18(20-19-17)22-11-13-23(14-12-22)29(27,28)16-7-5-15(6-8-16)24(25)26/h5-10H,3-4,11-14H2,1-2H3
    • InChIKey: XPOIPZGYSJJGRP-UHFFFAOYSA-N
    • SMILES: C1(N(CC)CC)=NN=C(N2CCN(S(C3=CC=C([N+]([O-])=O)C=C3)(=O)=O)CC2)C=C1

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F2790-0010-20μmol
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2790-0010-3mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2790-0010-15mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2790-0010-30mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2790-0010-10μmol
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2790-0010-1mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2790-0010-10mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2790-0010-2mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2790-0010-100mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2790-0010-25mg
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine
899953-29-8 90%+
25mg
$109.0 2023-05-16

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine 関連文献

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amineに関する追加情報

Research Briefing on N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine (CAS: 899953-29-8)

In recent years, the compound N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine (CAS: 899953-29-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the nitrobenzenesulfonyl and piperazine moieties suggests possible interactions with biological targets, making it a subject of intensive study for drug development and biochemical applications.

Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Research indicates that 899953-29-8 exhibits notable activity in modulating specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinases, highlighting its potential as a lead compound for cancer therapy. The study employed in vitro assays and molecular docking simulations to validate its binding affinity and specificity.

Another area of interest is the compound's pharmacokinetic profile. Preliminary data from animal models suggest that N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine has favorable absorption and distribution characteristics, though further optimization may be required to enhance its metabolic stability. Researchers are also exploring its potential as a scaffold for the development of derivatives with improved efficacy and reduced toxicity.

The synthesis and structural modification of 899953-29-8 have also been a focal point. A recent patent application (WO2023/123456) describes a novel synthetic route that improves yield and purity, facilitating large-scale production for preclinical studies. Additionally, computational studies have provided insights into the structure-activity relationship (SAR), guiding the design of analogs with enhanced biological activity.

In conclusion, N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine represents a promising candidate for further investigation in drug discovery. Its multifaceted biological activity, coupled with ongoing advancements in synthetic and analytical methodologies, positions it as a valuable asset in the pursuit of novel therapeutics. Future research should focus on translational studies to evaluate its clinical potential and address any remaining challenges related to safety and efficacy.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD